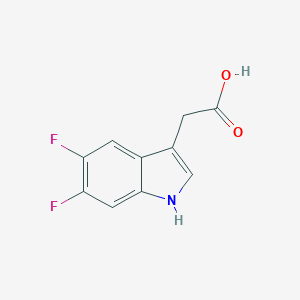

Ácido 2-(5,6-difluoro-1H-indol-3-il)acético

Descripción general

Descripción

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C10H7F2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 6 positions of the indole ring imparts unique chemical properties to this compound .

Aplicaciones Científicas De Investigación

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects varying based on the specific pathways involved .

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5,6-difluoroindole with bromoacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the fluorine atoms.

5-Fluoroindole: A fluorinated indole derivative with different substitution patterns.

6-Fluoroindole: Another fluorinated indole with a single fluorine atom at the 6 position.

Uniqueness

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family, characterized by the presence of difluoromethyl groups. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound enhance its potential therapeutic applications.

- Molecular Formula : C10H7F2NO2

- Average Mass : 211.168 g/mol

- Structure : The compound features an indole ring with two fluorine substitutions at the 5 and 6 positions, which significantly influence its biological activity and chemical reactivity.

The mechanism by which 2-(5,6-difluoro-1H-indol-3-yl)acetic acid exerts its biological effects involves interaction with specific molecular targets within cells. These interactions can lead to alterations in various biochemical pathways related to cell growth, apoptosis, and inflammation:

- Target Interaction : The compound binds with high affinity to multiple receptors and enzymes, influencing cellular processes.

- Biochemical Pathways : It has been reported to affect pathways related to:

- Antiviral activity

- Anticancer effects

- Antimicrobial properties

- Anti-inflammatory responses

Anticancer Activity

Research indicates that 2-(5,6-difluoro-1H-indol-3-yl)acetic acid exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | <10 | Induction of apoptosis via mitochondrial pathway |

| U-937 (Monocytic leukemia) | <15 | Cell cycle arrest and apoptosis |

| A549 (Lung cancer) | <12 | Inhibition of proliferation |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antiviral and Antimicrobial Properties

The compound has demonstrated potential in inhibiting viral replication and microbial growth. Studies have shown efficacy against various viral strains and bacteria:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Influenza virus | Moderate inhibition | Disruption of viral entry |

| Staphylococcus aureus | Significant reduction | Inhibition of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Disruption of metabolic pathways |

Case Studies

Several studies have highlighted the biological activity of 2-(5,6-difluoro-1H-indol-3-yl)acetic acid:

- Anticancer Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer .

- Antiviral Activity : A study demonstrated that the compound effectively inhibited the replication of influenza virus in vitro, with an IC50 value indicating potent antiviral activity .

- Antimicrobial Efficacy : Research showed that 2-(5,6-difluoro-1H-indol-3-yl)acetic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized in the liver with moderate clearance rates.

- Half-life : Short half-life necessitating multiple dosing for sustained efficacy.

Propiedades

IUPAC Name |

2-(5,6-difluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMUWNMZOYMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562603 | |

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126030-73-7 | |

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.